2,3-Difluoro-6-hydroxybenzoic acid
Overview
Description
2,3-Difluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3. It is a fluorinated derivative of salicylic acid and appears as a white crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the nitration of p-fluoronitrobenzene under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene, followed by reduction to 2,3-difluoro-4-aminobenzene. The final step involves hydroxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar routes as described above. The process may include solvent-assisted grinding and slow evaporation techniques to obtain high-purity crystals .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2,3-Difluoro-6-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. The compound’s fluorine atoms enhance its binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-hydroxybenzoic acid
- 3,6-Difluoro-2-hydroxybenzoic acid
- 2-Fluoro-6-hydroxybenzoic acid
- 2,6-Difluorobenzoic acid
Uniqueness
2,3-Difluoro-6-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 3 positions, along with a hydroxyl group at the 6 position, enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZVFHVBKZXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650398 | |
Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-47-5 | |
Record name | 2,3-Difluoro-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Difluoro-2-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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